molecular formula C13H11NO B14096487 5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one CAS No. 67838-97-5

5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one

Cat. No.: B14096487
CAS No.: 67838-97-5
M. Wt: 197.23 g/mol
InChI Key: NSLSQWMHLFAGEC-UHFFFAOYSA-N
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Description

5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one typically involves cyclization reactions. One common method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and appropriate reagents under basic conditions. For instance, sodium alkoxide solutions such as sodium ethoxide or sodium methoxide can be used as both the reagent and the catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce more saturated cyclic compounds.

Scientific Research Applications

5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, potentially modulating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring system but differs in the presence of a nitrile group.

    3,4-Dihydro-2H-pyran: Although structurally different, it is another example of a dihydro compound with a fused ring system.

Uniqueness

5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one is unique due to its specific combination of a cyclopentane and pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

67838-97-5

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-phenyl-5,6-dihydrocyclopenta[c]pyrrol-4-one

InChI

InChI=1S/C13H11NO/c15-13-7-6-10-8-14(9-12(10)13)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2

InChI Key

NSLSQWMHLFAGEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CN(C=C21)C3=CC=CC=C3

Origin of Product

United States

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